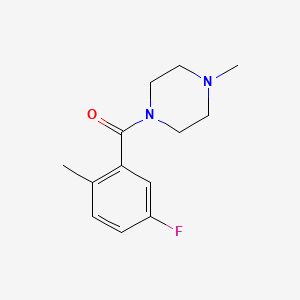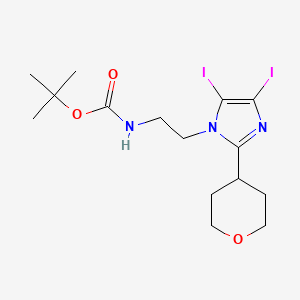
tert-butyl (2-(4,5-diiodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-(4,5-diiodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate is a synthetic organic compound that features a complex molecular structure This compound is characterized by the presence of multiple functional groups, including imidazole, tetrahydropyran, and carbamate moieties, as well as iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(4,5-diiodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Introduction of iodine atoms: Iodination can be performed using reagents such as iodine or iodine monochloride in the presence of oxidizing agents.
Attachment of the tetrahydropyran group: This step may involve the use of protecting groups and selective deprotection strategies.
Formation of the carbamate group: This can be accomplished by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(4,5-diiodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone derivatives, while substitution reactions can introduce various functional groups in place of the iodine atoms.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving imidazole-containing compounds.
Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl (2-(4,5-diiodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate exerts its effects depends on its specific interactions with molecular targets. These may include:
Binding to enzymes: Inhibition or activation of enzymatic activity.
Interaction with receptors: Modulation of receptor signaling pathways.
Alteration of cellular processes: Affecting cell proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-(4,5-diiodo-1H-imidazol-1-yl)ethyl)carbamate: Lacks the tetrahydropyran group.
Tert-butyl (2-(4,5-diiodo-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate analogs: Variations in the substituents on the imidazole or tetrahydropyran rings.
Uniqueness
The presence of both the tetrahydropyran and imidazole rings, along with the iodine atoms, makes this compound unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H23I2N3O3 |
|---|---|
Molecular Weight |
547.17 g/mol |
IUPAC Name |
tert-butyl N-[2-[4,5-diiodo-2-(oxan-4-yl)imidazol-1-yl]ethyl]carbamate |
InChI |
InChI=1S/C15H23I2N3O3/c1-15(2,3)23-14(21)18-6-7-20-12(17)11(16)19-13(20)10-4-8-22-9-5-10/h10H,4-9H2,1-3H3,(H,18,21) |
InChI Key |
VPCVDYKNCMBRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C(=NC(=C1I)I)C2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


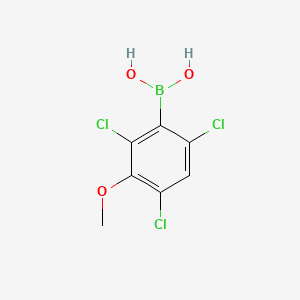
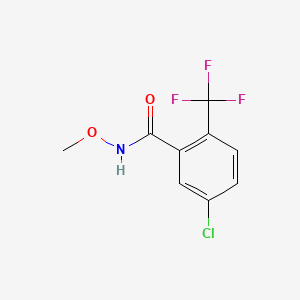
![8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14028044.png)
![benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B14028055.png)
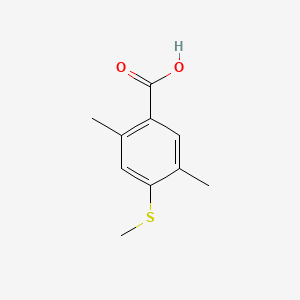


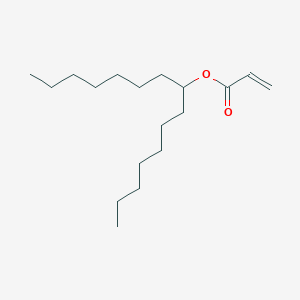
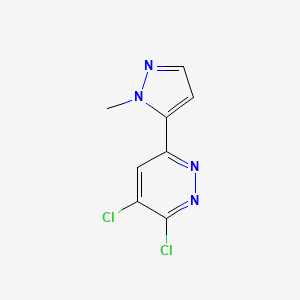
![5-(Tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14028093.png)
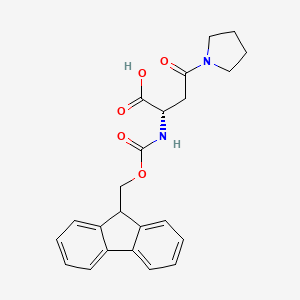
![(R)-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid](/img/structure/B14028100.png)

